The compound with the chemical identifier 154303-05-6 is known as Echistatin. It is a potent inhibitor of integrin receptors and is primarily derived from the venom of the Echis carinatus, a species of viper. Echistatin has garnered significant attention in biomedical research due to its ability to modulate cellular interactions, particularly in the context of angiogenesis and tumor metastasis. This compound is classified under the category of peptide inhibitors, specifically targeting integrins, which are crucial for cell adhesion and signaling.
Echistatin is sourced from the venom of the Echis carinatus snake, which contains various bioactive peptides. The classification of Echistatin as a peptide inhibitor places it within a broader category of compounds that affect cellular processes by interfering with protein-protein interactions, particularly those involving integrins. It is categorized as a monoclonal antibody due to its specificity in binding to certain receptors on human cells, thereby blocking fibrinogen interaction with integrin receptors .
The synthesis of Echistatin can be achieved through several methods, including:
In recombinant synthesis, specific codons may be optimized for expression in the chosen host organism, ensuring high yield and proper folding of the peptide. Solid-phase synthesis typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for efficient coupling reactions and purification steps to isolate the desired product.
Echistatin is characterized by its specific amino acid sequence that facilitates its binding to integrin receptors. Its molecular formula is , and it has a molecular weight of approximately 1000 Da.
The three-dimensional structure of Echistatin reveals a compact conformation that is essential for its biological activity. Structural studies often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate these conformations, providing insights into how it interacts with target proteins.
Echistatin primarily functions through non-covalent interactions with integrins on cell surfaces. The key reactions involve:
The inhibition mechanism can be studied using surface plasmon resonance or other biophysical techniques to quantify binding affinities and kinetics. These studies reveal how changes in concentration affect receptor-ligand interactions.
Echistatin exerts its effects by specifically targeting integrin receptors on endothelial cells and platelets. By binding to these receptors, it disrupts normal cellular adhesion processes:
Studies have shown that Echistatin can significantly reduce tumor growth and metastasis in animal models by inhibiting angiogenic processes mediated by integrins.
Relevant data regarding these properties can be obtained from standard chemical databases and literature reviews focusing on peptide properties.
Echistatin has several scientific applications, including:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: